molecular formula C15H17NO2S B389881 N-[4-(propan-2-yl)phenyl]benzenesulfonamide CAS No. 116752-56-8

N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B389881
CAS No.: 116752-56-8
M. Wt: 275.4g/mol
InChI Key: WWWNVDFXVOPVMS-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-isopropylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-isopropylaniline+benzenesulfonyl chlorideThis compound+HCl\text{4-isopropylaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-isopropylaniline+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to their death . The compound may also interfere with bacterial growth by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide derivative with similar chemical properties.

    N-(4-methylphenyl)benzenesulfonamide: Another sulfonamide derivative with a methyl group instead of an isopropyl group.

    N-(4-chlorophenyl)benzenesulfonamide: A derivative with a chlorine atom on the aromatic ring.

Uniqueness

N-[4-(propan-2-yl)phenyl]benzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12(2)13-8-10-14(11-9-13)16-19(17,18)15-6-4-3-5-7-15/h3-12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWNVDFXVOPVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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